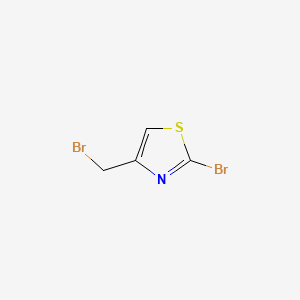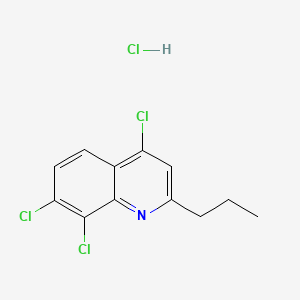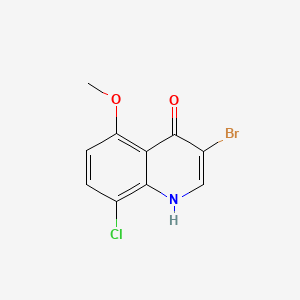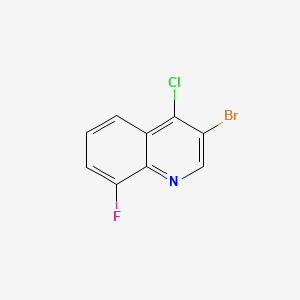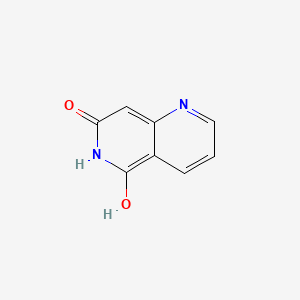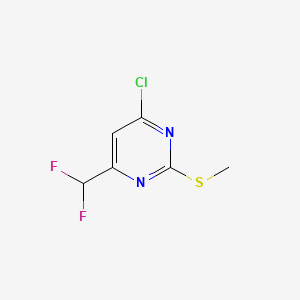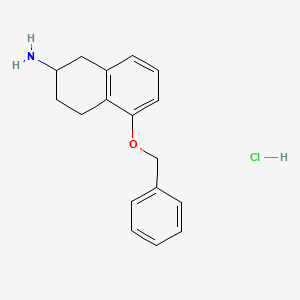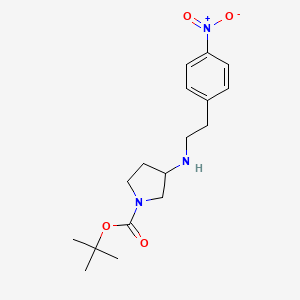
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.3981 g/mol. It is a solid compound that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester typically involves the reaction of 3-aminopyrrolidine with 4-nitrophenethylamine in the presence of tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester.
Hydrolysis: 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid.
Scientific Research Applications
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester: Similar structure but with an amino group instead of a nitro group.
tert-butyl 3-hydroxypyrrolidine-1-carboxylate: Similar ester group but with a hydroxyl group on the pyrrolidine ring
Uniqueness
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
1204811-06-2 |
|---|---|
Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.404 |
IUPAC Name |
tert-butyl 3-[2-(4-nitrophenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-11-9-14(12-19)18-10-8-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 |
InChI Key |
SMEWMBMACPCFQY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


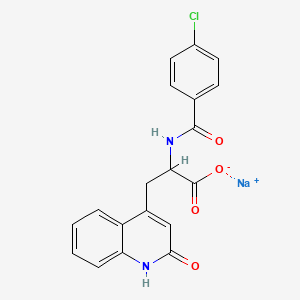
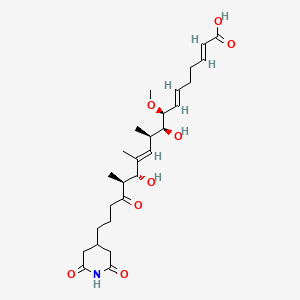
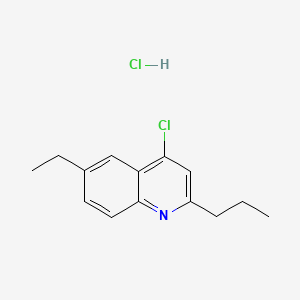
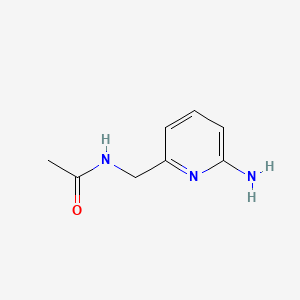
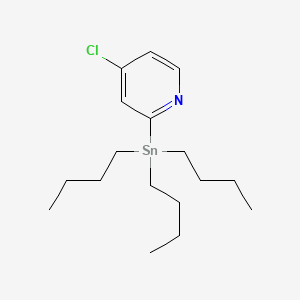
![1,3-Dioxolo[4,5-e][1,3]dioxepin,2-ethoxytetrahydro-6-methylene-(9CI)](/img/new.no-structure.jpg)
